
Beta-Amyloid (17-21)
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Overview
Description
Beta-Amyloid (17-21) is a useful research compound. Molecular weight is 595.7. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (17-21) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (17-21) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Understanding Beta-Amyloid (17-21)
Beta-Amyloid (17-21) is a peptide derived from the cleavage of amyloid precursor protein (APP). It is part of the larger family of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer's disease. The accumulation of these peptides leads to the formation of amyloid plaques, a hallmark of AD.
Scientific Research Applications
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Pathophysiological Studies
- Role in Amyloid Plaque Formation : Research indicates that Beta-Amyloid (17-21) contributes to the aggregation of amyloid plaques. Studies have shown that this fragment can influence the aggregation kinetics of longer beta-amyloid peptides, particularly Aβ42, which is more toxic and prone to aggregation than Aβ40 .
- Neurotoxicity : Beta-Amyloid (17-21) has been shown to exhibit neurotoxic effects, leading to synaptic dysfunction and neuronal death. This toxicity is linked to its ability to form oligomers that disrupt cellular homeostasis and promote neuroinflammation .
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Therapeutic Targeting
- Monoclonal Antibodies : Recent advancements in therapeutic strategies include the development of monoclonal antibodies targeting specific beta-amyloid fragments. For instance, therapies such as aducanumab and lecanemab target aggregated forms of beta-amyloid, showing promise in reducing plaque burden and improving cognitive function .
- BACE Inhibitors : Beta-secretase 1 (BACE1) inhibitors aim to reduce the production of beta-amyloid peptides, including Beta-Amyloid (17-21). Clinical trials have explored compounds like LY2886721, which showed initial promise but faced challenges in safety and efficacy during Phase 2 trials .
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Biomarker Development
- Diagnostic Tools : The measurement of beta-amyloid levels in cerebrospinal fluid (CSF) or through positron emission tomography (PET) imaging has become a crucial diagnostic tool for Alzheimer's disease. Beta-Amyloid (17-21) can serve as a biomarker for early detection and monitoring of disease progression .
Case Studies
Chemical Reactions Analysis
Aggregation Dynamics and β-Sheet Formation
The Aβ(17-21) region serves as a nucleation site for amyloid fibril formation due to its hydrophobic residues (LVFFA). Key findings include:
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Core β-hairpin structure : Molecular dynamics simulations reveal antiparallel β-hairpin conformations between residues 17–21 and 30–36 in Aβ42, stabilizing oligomers and fibrils .
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Fibrillogenesis inhibition : Disruption of LVFFA interactions (e.g., via peptoid CPO_Aβ17–21 P) reduces β-sheet content and fibril formation by 60–80% .
Redox Activity and Reactive Oxygen Species (ROS) Generation
Aβ(17-21) interfaces generate electrochemical fields that catalyze ROS production:
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Water oxidation : The interfacial electric field of Aβ oligomers oxidizes water, producing hydroxyl radicals (·OH) and superoxide (O₂⁻) .
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Positive feedback loop : ROS crosslink Aβ monomers, accelerating aggregation and neurotoxicity .
Mechanism :
H2OElectrochemical Field\cdotpOH+H++e−
ROS modify Aβ side chains (e.g., methionine sulfoxidation) and promote fibril stability .
Inhibitor Binding and Therapeutic Targeting
Aβ(17-21) is a hotspot for anti-aggregation compounds:
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Peptoid inhibitors : CPO_Aβ17–21 P disrupts apoE/Aβ binding (Kₐ = 2.3 × 10⁶ M⁻¹) and reduces fibril formation by 70% in transgenic mice .
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Natural compounds : Curcumin and EGCG bind LVFFA, stabilizing non-toxic oligomers (IC₅₀ = 5–10 μM) .
Compound | Mechanism | Efficacy |
---|---|---|
CPO_Aβ17–21 P | Blocks apoE4-Aβ17–21 interaction | 60% reduction in Aβ plaques |
EGCG | Remodels β-sheet to α-helix | 50% lower cytotoxicity |
Glycation and Post-Translational Modifications
Aβ(17-21) undergoes non-enzymatic glycation, enhancing aggregation:
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Nornicotine adducts : Glycation at Lys16 or Phe20 increases β-sheet content by 30% and fibril density .
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Crosslinking : Advanced glycation end-products (AGEs) stabilize protofibrils, resisting proteolytic cleavage .
Structural Impact :
Aβ(17-21)+Nornicotine→AGE-AβAggregationToxic fibrils
Membrane Interactions and Lipid Peroxidation
Aβ(17-21) disrupts lipid bilayers through:
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Hydrophobic insertion : LVFFA embeds into lipid membranes, inducing curvature and ion leakage .
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Oxidative damage : Membrane-bound Aβ(17-21) catalyzes lipid peroxidation, generating 4-hydroxynonenal (4-HNE) .
Computational Insights
Replica exchange molecular dynamics (REMD) simulations highlight:
Properties
Molecular Weight |
595.7 |
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sequence |
LVFFA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.